molecular formula C15H15FN2O B2370418 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine CAS No. 1571072-90-6

4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine

Cat. No.: B2370418
CAS No.: 1571072-90-6
M. Wt: 258.296
InChI Key: BCNADMXXDYKEOJ-UHFFFAOYSA-N
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Description

4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine is a chemical compound with the molecular formula C15H15FN2O and a molecular weight of 258.29 g/mol This compound features a morpholine ring attached to a phenyl group, which is further substituted with a fluoropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(6-Chloropyridin-3-yl)phenyl)morpholine
  • 4-(4-(6-Bromopyridin-3-yl)phenyl)morpholine
  • 4-(4-(6-Methylpyridin-3-yl)phenyl)morpholine

Uniqueness

4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine is unique due to the presence of the fluorine atom in the pyridinyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs .

Properties

IUPAC Name

4-[4-(6-fluoropyridin-3-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c16-15-6-3-13(11-17-15)12-1-4-14(5-2-12)18-7-9-19-10-8-18/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNADMXXDYKEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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